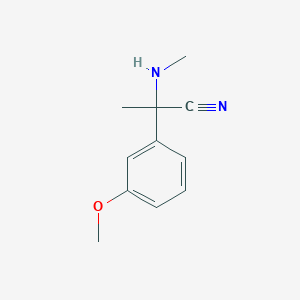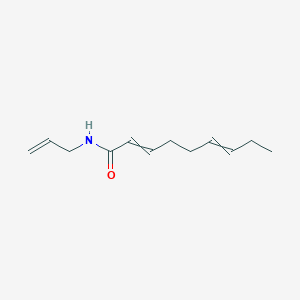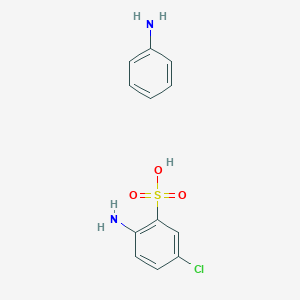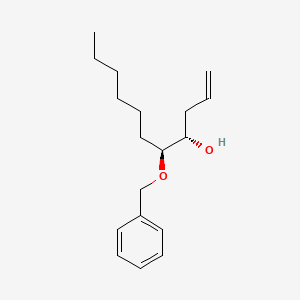
N-Phenylpyridine-3-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylpyridine-3-carboximidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various biologically active molecules. The structure of this compound consists of a pyridine ring substituted with a phenyl group and a carboximidoyl chloride functional group.
Preparation Methods
The synthesis of N-Phenylpyridine-3-carboximidoyl chloride typically involves the reaction of carboxamides with chlorinating agents. One common method is the reaction of N-phenylpyridine-3-carboxamide with phosphorus trichloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at a temperature of 75–80°C for about 1 hour, yielding the imidoyl chloride in high purity . Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Phenylpyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding imidoyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-phenylpyridine-3-carboxylic acid or reduction to form N-phenylpyridine-3-carboxamide.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents used in these reactions include phosphorus trichloride, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenylpyridine-3-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenylpyridine-3-carboximidoyl chloride involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of various derivatives. In biological systems, the compound has been shown to inhibit the replication of viral RNA, specifically targeting the RNA replication step of the dengue virus life cycle . This inhibition is achieved through the interaction with viral RNA replication machinery, impeding the synthesis of new viral genomes.
Comparison with Similar Compounds
N-Phenylpyridine-3-carboximidoyl chloride can be compared with other imidoyl chlorides and related compounds such as:
N-Phenylpyridine-3-carboxamide: Similar in structure but lacks the chloride group, making it less reactive.
6-Acetyl-1H-indazole: Another compound with antiviral properties, but with a different core structure and mechanism of action.
Properties
CAS No. |
652148-58-8 |
|---|---|
Molecular Formula |
C12H9ClN2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
N-phenylpyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C12H9ClN2/c13-12(10-5-4-8-14-9-10)15-11-6-2-1-3-7-11/h1-9H |
InChI Key |
VZXKLMMXIKPQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)

![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)

![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)

![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)

![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)

![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)
